molecular formula C17H12ClNO4 B11829401 Methyl 7-(4-chlorophenoxy)-4-hydroxyisoquinoline-3-carboxylate

Methyl 7-(4-chlorophenoxy)-4-hydroxyisoquinoline-3-carboxylate

Cat. No.: B11829401
M. Wt: 329.7 g/mol
InChI Key: NUPNCGPWFWRRAJ-UHFFFAOYSA-N
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Description

Methyl 7-(4-chlorophenoxy)-4-hydroxyisoquinoline-3-carboxylate is a complex organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by the presence of a chlorophenoxy group, a hydroxy group, and a carboxylate ester group attached to an isoquinoline backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-(4-chlorophenoxy)-4-hydroxyisoquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the condensation of benzaldehyde with an amine, followed by cyclization.

    Introduction of the Chlorophenoxy Group: The chlorophenoxy group can be introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a chlorophenol derivative with an appropriate leaving group on the isoquinoline core.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-(4-chlorophenoxy)-4-hydroxyisoquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Sulfuric acid, p-toluenesulfonic acid.

Major Products

    Oxidation: Formation of ketones or quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted isoquinoline derivatives.

Scientific Research Applications

Methyl 7-(4-chlorophenoxy)-4-hydroxyisoquinoline-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 7-(4-chlorophenoxy)-4-hydroxyisoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 7-(4-bromophenoxy)-4-hydroxyisoquinoline-3-carboxylate
  • Methyl 7-(4-fluorophenoxy)-4-hydroxyisoquinoline-3-carboxylate
  • Methyl 7-(4-methylphenoxy)-4-hydroxyisoquinoline-3-carboxylate

Uniqueness

Methyl 7-(4-chlorophenoxy)-4-hydroxyisoquinoline-3-carboxylate is unique due to the presence of the chlorophenoxy group, which imparts distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H12ClNO4

Molecular Weight

329.7 g/mol

IUPAC Name

methyl 7-(4-chlorophenoxy)-4-hydroxyisoquinoline-3-carboxylate

InChI

InChI=1S/C17H12ClNO4/c1-22-17(21)15-16(20)14-7-6-13(8-10(14)9-19-15)23-12-4-2-11(18)3-5-12/h2-9,20H,1H3

InChI Key

NUPNCGPWFWRRAJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=C2C=C(C=CC2=C1O)OC3=CC=C(C=C3)Cl

Origin of Product

United States

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